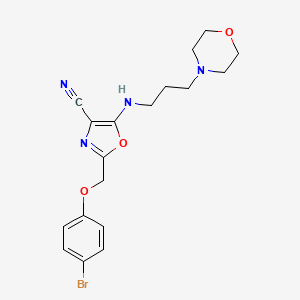![molecular formula C10H7N3S B7757197 [1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B7757197.png)
[1,2,4]triazolo[4,3-a]quinoline-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that features a fused triazole and quinoline ring system with a thiol group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-8-methylquinoline with triazole-2-thiol in the presence of a base . The reaction is usually carried out in a polar solvent such as dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Amines or thiols for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[4,3-a]quinoline-1-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, as well as its potential to induce apoptosis in cancer cells .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its antimicrobial properties make it a candidate for use in preservatives and disinfectants .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit key enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another compound with a similar fused ring system, known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Shares structural similarities and exhibits similar biological activities.
Uniqueness
[1,2,4]Triazolo[4,3-a]quinoline-1-thiol is unique due to its specific ring fusion and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit enzymes makes it a valuable compound for further research and development .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-10-12-11-9-6-5-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJIGZUQXYCDJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-4-(furan-2-yl)thiophene-3-carboxylate;oxalic acid](/img/structure/B7757117.png)
![10-methyl-N-[(pyridin-2-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine](/img/structure/B7757122.png)
![5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757125.png)
![5-amino-3-butylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757127.png)
![5-amino-3-pentylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757137.png)
![5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757145.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]-2-phenylacetate](/img/structure/B7757171.png)

![5-(Azepan-1-yl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B7757183.png)
![5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B7757187.png)

![methyl 2-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757207.png)
![methyl 2-[[(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7757220.png)
![methyl 2-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7757223.png)
